Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is an organic compound with the molecular formula C20H30O3. This compound features a benzene ring substituted with an ethenyl-decenyl ether group and two methoxy groups at the 3 and 5 positions. It is a derivative of benzene, which is known for its aromatic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- typically involves the following steps:
Formation of the Ethenyl-Decenyl Ether Group: This can be achieved through the reaction of 1-decen-9-ol with vinyl chloride in the presence of a base such as potassium carbonate.
Attachment to Benzene Ring: The resulting ethenyl-decenyl ether is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethenyl-decenyl ether group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-ethenyl-3,5-dimethyl-
- Benzene, 1-ethenyl-4-methoxy-
Uniqueness
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is unique due to the presence of both the ethenyl-decenyl ether group and the two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, which are not observed in the similar compounds listed above.
Properties
CAS No. |
831170-92-4 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-dodeca-1,11-dien-3-yloxy-3,5-dimethoxybenzene |
InChI |
InChI=1S/C20H30O3/c1-5-7-8-9-10-11-12-13-17(6-2)23-20-15-18(21-3)14-19(16-20)22-4/h5-6,14-17H,1-2,7-13H2,3-4H3 |
InChI Key |
ZVBZFYPIUQLLQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC(CCCCCCCC=C)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.